Pentachlorophenyl methoxyacetate

Description

Contextualization within Organic Chemistry and Related Fields

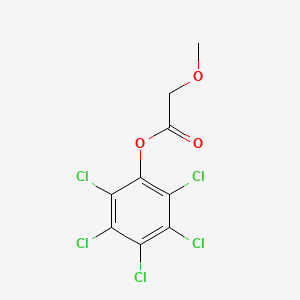

Pentachlorophenyl methoxyacetate (B1198184) is an organic compound that belongs to the class of esters. Specifically, it is the ester formed from the reaction of pentachlorophenol (B1679276) and methoxyacetic acid. Understanding this compound requires knowledge of the chemistry of phenols, carboxylic acids, and the esterification process. The pentachlorophenyl group, with its five chlorine atoms, imparts significant steric hindrance and electrophilic properties to the molecule. The methoxyacetate portion introduces an ether linkage and a carbonyl group, which are key functional groups influencing its reactivity and physical properties. This compound is of interest in fields such as synthetic organic chemistry, analytical chemistry, and potentially in environmental science due to the persistent nature of chlorinated aromatic compounds.

Significance and Research Gaps Pertaining to Pentachlorophenyl Methoxyacetate

The significance of this compound lies in its potential as a derivative of pentachlorophenol (PCP), a widely known but now largely restricted pesticide and wood preservative. The derivatization of PCP into esters like methoxyacetate can alter its physical, chemical, and biological properties. Research into such derivatives is crucial for understanding the fate of PCP in the environment and for developing analytical methods for its detection.

A significant research gap exists in the direct study of this compound. While extensive research is available on pentachlorophenol and methoxyacetic acid individually, their combined ester has received comparatively little attention. There is a need for detailed studies on its synthesis, characterization, and reactivity to fully understand its behavior and potential applications.

Structure

3D Structure

Properties

CAS No. |

923272-77-9 |

|---|---|

Molecular Formula |

C9H5Cl5O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2-methoxyacetate |

InChI |

InChI=1S/C9H5Cl5O3/c1-16-2-3(15)17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |

InChI Key |

UTYPCOHINZNREU-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms

Mechanistic Investigations of Ester Formation and Cleavage

Ester Formation:

The synthesis of pentachlorophenyl methoxyacetate (B1198184), an ester, is achieved through the esterification of pentachlorophenol (B1679276) with methoxyacetic acid. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The process can be catalyzed by an acid, which protonates the carbonyl oxygen of methoxyacetic acid, thereby increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of pentachlorophenol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation and elimination of a water molecule yield the final ester product.

Alternatively, the reaction can be facilitated using coupling reagents that activate the carboxylic acid. For instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the alcohol. mdpi.com Another approach involves the use of reagents like titanium tetrachloride, which can form an adduct with the carboxylic acid, activating it for subsequent reaction with the alcohol. mdpi.com

Ester Cleavage (Hydrolysis):

The cleavage of the ester bond in pentachlorophenyl methoxyacetate occurs through hydrolysis, which can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This process is the reverse of esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then eliminates pentachlorophenol to yield the protonated methoxyacetic acid. This mechanism is described as AAc2, signifying an acid-catalyzed, acyl-oxygen fission, bimolecular reaction. epa.gov

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This nucleophilic attack results in a tetrahedral intermediate, which then collapses to form methoxyacetic acid and the pentachlorophenoxide ion. The pentachlorophenoxide ion is a relatively good leaving group due to the electron-withdrawing nature of the five chlorine atoms. This mechanism is known as BAc2, indicating a base-catalyzed, acyl-oxygen fission, bimolecular reaction. epa.gov The rates of hydrolysis for phenyl esters are influenced by the substituents on the phenyl ring, with electron-withdrawing groups like chlorine generally increasing the rate of hydrolysis. rsc.org

Role of Catalysts in Reaction Pathways

Catalysts are crucial in controlling the reaction pathways for both the formation and cleavage of this compound.

In esterification , acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed. google.com They accelerate the reaction by activating the carboxylic acid group. Heterogeneous catalysts, like cation exchange resins, are also effective and offer the advantage of being easily separable from the reaction mixture. core.ac.uk These solid acid catalysts can provide comparable catalytic activity to conventional homogeneous catalysts. core.ac.uk Lewis acids, such as lanthanum dodecyl sulfate, have also been shown to be effective catalysts for esterification reactions, even in the presence of water. scielo.br

In hydrolysis , both acids and bases act as catalysts. The rate of acid-catalyzed hydrolysis of pentachlorophenol (a precursor) can be described by the general equation -d[PCP]/dt = k exp[PCP]. researchgate.net For base-catalyzed hydrolysis, the hydroxide ion is a potent nucleophile and catalyst. epa.gov

The table below summarizes the types of catalysts used in analogous esterification reactions.

| Catalyst Type | Example | Role in Esterification | Reference |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. | researchgate.net, google.com |

| Heterogeneous Acid | Cation Exchange Resin (e.g., Amberlyst 15) | Provides acidic sites for catalysis and allows for easy separation. | core.ac.uk |

| Lewis Acid | Lanthanum Dodecyl Sulfate, Titanium Tetrachloride | Coordinates with the carboxylic acid to activate it for nucleophilic attack. | scielo.br, mdpi.com |

Transformation Pathways of the Methoxyacetate Moiety

The methoxyacetate moiety of this compound can undergo transformation through both biotic and abiotic processes.

The biodegradation of the pentachlorophenyl portion of the molecule is well-documented. Bacteria, particularly species like Sphingomonas chlorophenolicum, can degrade pentachlorophenol (PCP) through a series of enzymatic reactions. researchgate.netnih.gov This degradation can occur under both aerobic and anaerobic conditions. nih.gov While the specific biotic transformation of the methoxyacetate moiety attached to a pentachlorophenyl group is not extensively studied, methoxyacetic acid itself can be a substrate for microbial metabolism. Microorganisms may utilize it as a carbon source, likely involving initial oxidation or demethylation steps.

Hydrolysis: As detailed in section 3.1, the primary abiotic transformation pathway for the ester linkage is hydrolysis, leading to the formation of pentachlorophenol and methoxyacetic acid. The rate of this hydrolysis is dependent on pH and temperature. rsc.org

Photolysis: The pentachlorophenyl group is susceptible to photolytic degradation. The photolysis of pentachlorophenol (PCP) is known to proceed through the cleavage of carbon-chlorine bonds, leading to less chlorinated phenols. nih.gov The photolysis of free chlorine can also produce reactive species like hydroxyl radicals and chlorine radicals, which can further degrade organic compounds. rsc.org It is expected that the pentachlorophenyl moiety of this compound would undergo similar photolytic degradation. The rate of photodecomposition is influenced by pH. nih.gov

Intermediate Identification and Reaction Kinetics

Intermediate Identification:

During the esterification process using activating agents like titanium tetrachloride, an adduct between the carboxylic acid and the metal chloride is presumed to be a key intermediate. mdpi.com In acid-catalyzed esterification and hydrolysis, a tetrahedral intermediate is formed at the carbonyl carbon. epa.gov

In the photodegradation of the pentachlorophenyl moiety, intermediates such as tetrachlorocatechol, tetrachlorohydroquinone, and tetrachlorobenzoquinone have been identified in studies on PCP. nih.gov

Reaction Kinetics:

The kinetics of esterification reactions are often modeled using second-order or pseudo-first-order rate equations. chemrxiv.orgmdpi.com The reaction rate is influenced by temperature, molar ratio of reactants, and catalyst concentration. researchgate.net For example, in a study on the esterification of pentanoic acid with methanol, the reaction was found to follow an Eley-Rideal kinetic model with an activation energy of 39.5 kJ mol⁻¹. core.ac.uk

The kinetics of hydrolysis also typically follow second-order kinetics, being first-order with respect to both the ester and the catalyst (H⁺ or OH⁻). chemrxiv.org Under conditions where the catalyst is in large excess, the reaction can be treated as pseudo-first-order. chemrxiv.org

The photodegradation of PCP has been shown to follow approximate first-order kinetics, with the rate constant being pH-dependent. nih.gov The co-metabolic degradation of PCP in the presence of other carbon sources has also been modeled using kinetics based on the Monod equation. researchgate.net

The following table presents kinetic data from a study on the photodegradation of pentachlorophenol, which provides insight into the potential degradation kinetics of the pentachlorophenyl moiety.

| pH | First-Order Rate Constant (min⁻¹) | Quantum Yield (mol/Eins) | Reference |

| 3 | 0.16 ± 0.005 | 200 ± 7 x 10⁻³ | nih.gov |

| 9 | 0.26 ± 0.007 | 22 ± 1.1 x 10⁻³ | nih.gov |

Advanced Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry is a cornerstone in the analysis of Pentachlorophenyl methoxyacetate (B1198184), offering precise mass measurements that facilitate the determination of its elemental composition. This accuracy is vital in distinguishing the target compound from other molecules with similar nominal masses.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like Pentachlorophenyl methoxyacetate without causing significant fragmentation. In ESI-MS, the molecule is typically protonated or adducted with a small cation, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), to form quasi-molecular ions. chemicalbook.commdpi.com The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the calculation of the exact elemental formula. For this compound (C₉H₅Cl₅O₃), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of its constituent atoms.

Fragmentation of the precursor ion can be induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:

Neutral loss of methoxyacetic acid (C₃H₆O₃): This would result in the formation of the pentachlorophenoxy cation.

Cleavage of the ester bond: This can lead to the formation of a pentachlorophenolate (B1226921) ion and a methoxyacetyl cation.

Loss of the methoxy (B1213986) group (-OCH₃): This would be followed by the loss of carbon monoxide (CO).

The fragmentation pattern of even-electron ions produced by ESI can be complex, involving charge retention and charge migration pathways. rsc.org

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. hmdb.canih.gov Given that this compound is an ester, it is amenable to GC analysis, potentially after derivatization to increase its volatility if necessary, though this is less common for esters compared to compounds with active hydrogens. researchgate.net In GC-MS, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. researchgate.net The resulting mass spectrum serves as a molecular fingerprint. For this compound, the major fragments expected in an EI-MS spectrum would include:

The molecular ion peak (M⁺), which may be weak due to the extensive fragmentation.

A prominent peak corresponding to the pentachlorophenoxy ion, formed by the cleavage of the ester bond.

Ions resulting from the successive loss of chlorine atoms from the pentachlorophenyl ring.

A peak at m/z 75, corresponding to the methoxyacetyl cation [CH₃OCH₂CO]⁺.

A base peak which could correspond to a stable fragment, such as the pentachlorophenyl cation.

The analysis of chlorinated aromatic hydrocarbons by GC-MS is a well-established method for environmental monitoring and other applications. nih.gov

Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers high separation efficiency and sensitivity for the analysis of complex mixtures. rsc.org This technique is well-suited for the determination of this compound in various matrices. The UPLC system provides rapid and high-resolution separation of the analyte.

Following separation, the compound is introduced into the tandem mass spectrometer, typically using an ESI source. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). bmrb.io In this mode, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and one or more specific product ions are monitored. This highly specific detection method minimizes interferences from the sample matrix. The transitions would be based on the fragmentation patterns observed in full-scan ESI-MS/MS. The analysis of aromatic acids and other organic compounds in complex samples is often performed using LC-MS/MS. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual atoms.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals:

A singlet for the methoxy protons (-OCH₃) with an expected chemical shift around 3.4-3.8 ppm. youtube.com

A singlet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the ether oxygen, with an expected chemical shift around 4.0-4.5 ppm. youtube.com The pentachlorophenyl ring has no protons, so no signals are expected in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The expected chemical shifts are:

The carbonyl carbon of the ester group is expected in the range of 165-175 ppm. chemicalbook.com

The carbons of the pentachlorophenyl ring will appear in the aromatic region (around 120-150 ppm), with their specific shifts influenced by the five chlorine substituents and the ester linkage.

The methylene carbon (-CH₂-) is expected around 60-70 ppm.

The methoxy carbon (-OCH₃) is expected around 50-60 ppm. youtube.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with each other in the methoxyacetate side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the methoxy protons and the methoxy carbon, and between the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for confirming the connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound include:

Correlation between the methylene protons and the carbonyl carbon.

Correlation between the methylene protons and the carbon of the pentachlorophenyl ring attached to the ester oxygen.

Correlation between the methoxy protons and the methylene carbon.

These 2D NMR techniques are powerful for unambiguously assembling the molecular structure. youtube.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to:

The C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹.

The C-O stretching vibrations of the ester and ether linkages in the fingerprint region, likely between 1000-1300 cm⁻¹.

C-H stretching vibrations of the methoxy and methylene groups around 2850-3000 cm⁻¹.

Vibrations associated with the pentachlorophenyl ring, including C-Cl stretching, which would appear at lower frequencies. The IR spectrum of pentachlorophenol (B1679276) shows characteristic bands that would be modified by the esterification.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For this compound, the Raman spectrum would be expected to show:

A strong band for the symmetric stretching of the pentachlorophenyl ring.

The C=O stretching vibration, which is typically weaker in Raman than in FTIR.

C-H stretching vibrations.

Vibrations related to the C-O and C-Cl bonds.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chemical bonds and functional groups.

In the case of this compound, the UV-Vis spectrum is largely dictated by the electronic transitions associated with the pentachlorophenyl ring. The presence of the highly chlorinated aromatic system and the methoxyacetate group influences the energy levels of the molecular orbitals and, consequently, the absorption characteristics of the compound.

Detailed analysis of the UV-Vis spectrum of this compound reveals specific absorption bands that can be attributed to distinct electronic transitions. The principal absorption maxima (λmax) are a direct reflection of the energy required to excite electrons between different orbitals. These transitions are typically of the π → π* type, characteristic of aromatic systems, where electrons in pi (π) bonding orbitals are promoted to anti-bonding pi (π*) orbitals. The extensive chlorination of the phenyl ring significantly impacts the energy of these orbitals through inductive and resonance effects, thereby shifting the absorption bands compared to unsubstituted phenyl acetate (B1210297).

Research Findings

Research into the spectroscopic properties of related compounds provides a framework for understanding the electronic structure of this compound. While specific spectral data for this compound itself is not extensively detailed in readily available literature, the behavior of the pentachlorophenyl chromophore is well-documented. The electronic spectrum is influenced by the substitution pattern on the aromatic ring.

The methoxyacetate group, while not a primary chromophore in the same way as the aromatic ring, can have a modest electronic influence. Its electron-withdrawing or -donating character can subtly modify the energy levels of the π-system of the pentachlorophenyl ring, leading to shifts in the observed λmax values.

The following table summarizes the key electronic transitions anticipated for this compound based on the characteristic absorptions of its constituent chromophoric systems.

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |

| Data not available | Data not available | π → π | Pentachlorophenyl ring |

| Data not available | Data not available | n → π | Carbonyl group |

Note: Specific experimental values for λmax and molar absorptivity for this compound are not available in the searched resources. The table reflects the expected types of transitions.

Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density distribution, and reaction energetics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. nih.gov For a molecule such as pentachlorophenyl methoxyacetate (B1198184), DFT studies would typically begin with geometry optimization to find the lowest energy conformation.

Functionals like M06-2X and ωB97X-D have demonstrated good performance for halogenated aromatic compounds. nih.govresearchgate.netmdpi.com These functionals are adept at handling non-covalent interactions and the electron correlation effects that are significant in polychlorinated systems. researchgate.net A DFT analysis would yield critical data such as optimized bond lengths, bond angles, and dihedral angles. For instance, in a study on 1,2,3-trichloro-4-nitrobenzene, DFT calculations using the B3LYP functional showed how electron-withdrawing groups and chlorine atoms distort the benzene (B151609) ring from a perfect hexagonal geometry. globalresearchonline.net Similar effects would be expected in pentachlorophenyl methoxyacetate, where the five chlorine atoms and the methoxyacetate group would influence the geometry of the phenyl ring.

Furthermore, DFT is used to calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. mdpi.com For related organochlorine pesticides, these calculations help in understanding their potential as H-bond donors or acceptors, which is vital for predicting interactions with biological targets. nih.gov

Ab Initio Methods

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide highly accurate results, often considered the "gold standard" for benchmarking. researchgate.net

For a system like this compound, high-level ab initio calculations could be used to precisely determine interaction energies, such as those involved in halogen bonding—a key interaction for chlorinated compounds. acs.org For example, ab initio studies on benzene interacting with chloromethanes have quantified the CH/π interaction energies, revealing that dispersion is a major source of attraction. researchgate.net Such calculations for this compound could elucidate the intramolecular and intermolecular forces that govern its conformational preferences and potential for forming complexes with other molecules.

Basis Set Selection and Solvation Models

The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. For chlorinated compounds, basis sets must be able to describe the large number of electrons on the chlorine atoms and the diffuse nature of their electron clouds. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ are commonly employed. nih.govglobalresearchonline.net The inclusion of diffuse functions (indicated by "+") and polarization functions (indicated by "d" and "p") is essential for accurately modeling the electronic structure and non-covalent interactions. nih.gov

Since chemical reactivity and structure are often studied in solution, solvation models are used to account for the effect of the solvent. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that has been used to study organochlorine insecticides in water, predicting properties like selectivity and capacity at infinite dilution. nih.gov For this compound, applying a solvation model like COSMO-RS or the Polarizable Continuum Model (PCM) would be crucial for understanding its behavior in an aqueous or organic environment.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, molecular flexibility, and intermolecular interactions. acs.orgarxiv.org

For this compound, MD simulations could reveal the rotational freedom around the ester linkage and the flexibility of the methoxyacetate side chain. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or interact with other environmental molecules. First-principles MD, which uses quantum mechanical calculations to determine forces at each step, can provide a highly accurate description of dynamic processes like halogen bonding in the condensed phase. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. libretexts.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using them to predict an activity endpoint. nih.govresearchgate.net

For a compound like this compound, a QSAR model could be developed to predict its reactivity, for instance, its susceptibility to nucleophilic attack or its potential toxicity. Studies on related compounds, such as pentachlorophenol (B1679276) (PCP), have used 3D-QSAR techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models for bioconcentration. nih.gov These models use steric, electrostatic, and hydrophobic fields to predict the target property and can guide the design of new molecules with desired characteristics. nih.gov The development of a robust QSAR model requires a large dataset of structurally similar compounds with measured activity data. libretexts.org

Table 1: Example of Molecular Descriptors Used in QSAR Models for Phenols and Pesticides

| Descriptor Type | Example Descriptor | Relevance to Reactivity/Toxicity | Source |

| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. | mdpi.com |

| Electronic | Dipole Moment | Relates to polarity and intermolecular electrostatic interactions. | nih.gov |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. | europa.eu |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which influences bioaccumulation and membrane transport. | europa.eu |

| Physicochemical | Molar Refractivity | Relates to molecular volume and polarizability. | europa.eu |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. globalresearchonline.net For this compound, calculations would predict characteristic C=C stretching vibrations of the aromatic ring (typically around 1400-1600 cm⁻¹), C-Cl stretching modes, and the strong C=O stretch of the ester group. globalresearchonline.netlibretexts.org Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR spectra is a standard application of quantum chemistry. libretexts.orglibretexts.org The chemical shifts of the aromatic carbons in the pentachlorophenyl ring would be expected in the 120-150 ppm range. libretexts.org The specific shifts would be influenced by the five chlorine atoms and the ester linkage. The protons of the methoxy (B1213986) group (-OCH₃) and the methylene (B1212753) group (-CH₂-) in the methoxyacetate moiety would have characteristic chemical shifts that could be precisely calculated. The influence of electron-donating or withdrawing substituents on the chemical shifts of aromatic protons is well-established and computationally predictable. youtube.com

Table 2: Predicted Spectroscopic Data Ranges for Aromatic Compounds

| Spectroscopy Type | Functional Group/Atom | Predicted Chemical Shift / Frequency Range | Source |

| ¹³C NMR | Aromatic Ring Carbons | 120 - 150 ppm | libretexts.org |

| ¹H NMR | Aromatic Ring Protons (if present) | 6.5 - 8.0 ppm | libretexts.org |

| ¹H NMR | Benzylic Protons | 2.0 - 3.0 ppm | libretexts.org |

| IR | Aromatic C-H Stretch | 3030 - 3100 cm⁻¹ | libretexts.org |

| IR | Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ | libretexts.org |

| IR | C-H "oop" (out-of-plane) | 675 - 900 cm⁻¹ | libretexts.org |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This would allow for the prediction of the λ_max_ values for this compound, arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Mechanistic Pathway Predictions and Transition State Analysis

Extensive searches for computational chemistry studies on this compound have yielded no specific research concerning its mechanistic pathway predictions or transition state analysis. At present, there are no available data tables or detailed research findings in the public domain that focus on the computational investigation of reaction mechanisms involving this particular compound. Consequently, information regarding its predicted reaction pathways and the analysis of associated transition states is not available.

Applications in Advanced Organic Synthesis

Pentachlorophenyl Methoxyacetate (B1198184) as a Reagent or Intermediate

Pentachlorophenyl methoxyacetate serves as a potent acylating agent for the introduction of the methoxyacetyl group. The pentachlorophenoxy group is an excellent leaving group, rendering the carbonyl carbon of the methoxyacetate highly electrophilic and susceptible to nucleophilic attack. This reactivity makes it a valuable reagent for the esterification of alcohols and the amidation of amines under mild conditions.

The preparation of this compound would typically involve the reaction of methoxyacetic acid with pentachlorophenol (B1679276) in the presence of a coupling agent, or the reaction of methoxyacetyl chloride with pentachlorophenol. Methoxyacetic acid itself is synthesized through various industrial routes, including the oxidation of 2-methoxyethanol. wikipedia.org

In multi-step syntheses, the methoxyacetylated products formed using this compound can serve as key intermediates for further transformations. The methoxyacetate group can be selectively removed, revealing the original functional group at a later stage of the synthesis.

Table 1: Related Methoxyacetate Esters and their Synthesis

| Methoxyacetate Ester | Synthesis Method | Starting Materials | Reference |

| Methyl methoxyacetate | Esterification | Methoxyacetic acid, Methanol | youtube.com |

| Methyl methoxyacetate | Carbonylation | Methanol, Carbon monoxide | googleapis.com |

| Methyl methoxyacetate | From Methylal and Formic Acid | Methylal, Formic acid | medchemexpress.com |

| Methoxyacetic acid | Oxidation | Ethylene glycol monomethyl ether, Nitric acid | google.com |

| Methoxyacetic acid | From Monochloroacetic acid | Monochloroacetic acid, Sodium methylate | google.com |

Activation of Challenging Substrates through Methoxyacetate Derivatization

In some instances, a substrate may be unreactive or poorly soluble, hindering its participation in a desired reaction. Derivatization of a functional group within the substrate with a methoxyacetyl group can alter its chemical and physical properties, thereby activating it for subsequent transformations. For example, the introduction of a methoxyacetate ester to a sterically hindered alcohol can increase its reactivity towards certain nucleophiles. The electron-withdrawing nature of the ester can also influence the reactivity of adjacent functional groups.

Catalytic Applications and Reaction Optimization

While this compound is primarily a stoichiometric reagent, its application can be optimized for efficiency and yield. Reaction optimization would involve a systematic study of parameters such as solvent, temperature, reaction time, and the use of a base to scavenge the pentachlorophenol byproduct.

In the context of catalysis, while the reagent itself is not a catalyst, the methoxyacetylated product could potentially participate in catalytic cycles. For instance, a methoxyacetate-derivatized alcohol might be a substrate for a specific enzyme or a transition metal catalyst in a subsequent step. The optimization of such catalytic reactions would follow standard methodologies, including screening of catalysts, ligands, and reaction conditions to maximize turnover number and selectivity.

Advanced Analytical Methodologies for Trace Detection in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Pentachlorophenyl methoxyacetate (B1198184) from the sample matrix prior to its detection. The choice of technique depends on the analyte's physicochemical properties and the desired analytical outcome, such as speed, resolution, or throughput.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like Pentachlorophenyl methoxyacetate. A reversed-phase HPLC setup is typically employed, where the analyte is separated on a non-polar stationary phase with a polar mobile phase.

Research Findings: For compounds structurally similar to this compound, such as other phenylacetates, reversed-phase columns like C18 are effective. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation and peak shape. usgs.gov

Advanced detectors enhance the selectivity and sensitivity of HPLC analysis. A Diode Array Detector (DAD) can be used to acquire the full UV-Vis spectrum of the eluting peak, aiding in identification. For more definitive identification and lower detection limits, HPLC systems can be coupled with a mass spectrometer (LC-MS).

Table 1: Illustrative HPLC-DAD Operating Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and thermally stable compounds. While the parent compound, pentachlorophenol (B1679276) (PCP), often requires derivatization to improve its volatility and chromatographic behavior, its ester, this compound, is inherently more suitable for direct GC analysis. nih.gov The process of converting PCP to its acetate (B1210297) derivative is a common analytical strategy, yielding a compound with similar characteristics to this compound. nih.gov

Research Findings: GC analysis of chlorinated compounds is typically performed on a high-resolution capillary column (e.g., coated with a non-polar SE-54 or slightly polar phase). nih.gov Due to the presence of five chlorine atoms, this compound exhibits a very strong response with an Electron Capture Detector (ECD), which is highly selective for electrophilic compounds. This makes GC-ECD an extremely sensitive method for trace quantification. nih.gov For unambiguous confirmation of the analyte's identity, a mass spectrometer (MS) is used as the detector (GC-MS).

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis compared to conventional HPLC.

Research Findings: For the analysis of related compounds like PCP, UPLC has been shown to provide rapid and sensitive methods. mdpi.com A UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for trace analysis in complex matrices like seafood or environmental samples. mdpi.comresearchgate.net The separation of this compound would be performed on a sub-2 µm particle column (e.g., Acquity BEH C18), allowing for very fast gradient separations, often in under 5 minutes. The enhanced efficiency of UPLC leads to sharper and taller peaks, which translates to lower detection limits.

High-Performance Thin-Layer Chromatography (HPTLC) for Screening

High-Performance Thin-Layer Chromatography (HPTLC) is a modern form of TLC that provides improved resolution, sensitivity, and reproducibility. slideshare.net It is a powerful tool for cost-effective and high-throughput screening of multiple samples in parallel. psu.eduoup.com

Research Findings: HPTLC has been successfully used for the qualitative and quantitative analysis of various pesticide residues, including organochlorines, in food and environmental samples. researchgate.netresearchgate.net For screening this compound, samples would be applied as narrow bands onto an HPTLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber with a suitable mobile phase, which separates the components based on their affinity for the stationary phase. After development, the plate is dried and the separated bands are visualized under UV light (at 254 nm or 366 nm). mdpi.com Densitometric scanning of the plate allows for quantification of the analyte by comparing the peak area of the sample to that of a standard. HPTLC can be combined with bioassays for effect-directed analysis or with mass spectrometry for confirmation. nih.gov

Table 2: HPTLC System Parameters for Screening

| Parameter | Specification |

|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Sample Application | Automated band-wise application |

| Mobile Phase | Toluene : Ethyl Acetate (e.g., 9:1, v/v) |

| Development | Automated Developing Chamber, saturation for 10 min |

| Detection | Densitometric scanning at 220 nm or 254 nm |

| Analysis | Comparison of Rf values and spectra with standard |

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic system (GC-MS or LC-MS), it provides a high degree of specificity and sensitivity, making it the gold standard for confirmation and quantification of trace-level contaminants.

For this compound, GC-MS with Electron Impact (EI) ionization would produce a characteristic fragmentation pattern, including a molecular ion peak and distinct isotopic clusters due to the five chlorine atoms, allowing for confident identification. In LC-MS, soft ionization techniques like Electrospray Ionization (ESI) are common.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry, or MS/MS, offers a significant enhancement in selectivity and sensitivity by reducing chemical noise and matrix interferences. mdpi.com This is particularly crucial when analyzing complex samples where co-eluting compounds could interfere with the detection of the target analyte.

Research Findings: UPLC-MS/MS is a widely used confirmatory method for related chlorinated phenols. mdpi.comresearchgate.net In a typical MS/MS experiment using a triple quadrupole instrument, a specific precursor ion (or parent ion) of the target analyte is selected in the first quadrupole. This ion is then fragmented in the collision cell (the second quadrupole), and one or more specific product ions (or daughter ions) are monitored by the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it is unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the analyte of interest. This technique allows for quantification at very low levels (sub-µg/kg). mdpi.com

Table 3: Hypothetical MRM Transitions for this compound (Negative Ion Mode) The precursor ion could be the pentachlorophenoxide anion, a common and stable fragment.

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|

| 264.8 (35Cl5) | 229.8 | Loss of Chlorine |

| 264.8 (35Cl5) | 194.9 | Loss of Two Chlorines |

Targeted vs. Non-Targeted Screening Approaches

The choice between targeted and non-targeted screening is fundamental in the analytical workflow for identifying and quantifying compounds like this compound in complex samples. Each approach offers distinct advantages and is suited to different analytical objectives.

Targeted Screening involves searching for a specific, known compound. lgcstandards.com In the context of this compound, a targeted approach would utilize its known mass spectrum and chromatographic retention time for identification and quantification. This method is highly sensitive and selective, making it ideal for compliance monitoring or when the presence of the compound is suspected. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) operating in selected ion monitoring (SIM) mode are commonly employed for targeted analysis, offering low detection limits. psu.eduresearchgate.net

Non-Targeted Screening (NTS) , in contrast, is an exploratory approach used to identify a broad range of chemicals in a sample, including unknown or unexpected ones. usgs.govcrmlabstandard.com This is particularly valuable for environmental samples where a comprehensive understanding of all contaminants is desired. usgs.gov High-resolution mass spectrometry (HRMS), often coupled with gas or liquid chromatography, is the primary tool for NTS. crmlabstandard.com For a compound like this compound, an NTS approach might identify it as part of a larger class of chlorinated organic compounds without prior specific targeting. The process involves detecting molecular features and then attempting to identify them by comparing their mass spectra with libraries or through structural elucidation. lgcstandards.comspringernature.com While powerful for discovery, NTS methods may have higher detection limits compared to targeted methods and require extensive data processing. researchgate.net

The complementarity of these two approaches is often highlighted in environmental analysis. An initial non-targeted screen can identify the presence of unexpected contaminants, which can then be quantified accurately using a follow-up targeted method.

Sample Preparation and Extraction Protocols for Non-Biological Matrices

Effective sample preparation is critical for the successful analysis of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels. The choice of protocol depends heavily on the nature of the sample matrix, such as soil, water, or industrial materials.

For solid matrices like soil or wood, extraction is a key first step. Techniques such as ultrasonic-assisted extraction or accelerated solvent extraction (ASE) have been effectively used for the parent compound, PCP, and would be applicable to its methoxyacetate ester. nih.gov A common approach involves extraction with an organic solvent mixture, such as toluene/sulfuric acid or methanol/trichloroacetic acid, to efficiently remove the analyte from the sample matrix. nih.gov For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are prevalent methods. SPE, in particular, is favored for its efficiency and lower solvent consumption compared to LLE.

The following table summarizes potential extraction protocols applicable to this compound in various non-biological matrices, based on established methods for similar compounds.

| Matrix | Extraction Technique | Solvent/Sorbent | Key Considerations |

| Soil/Sediment | Ultrasonic-Assisted Extraction | Acetonitrile/1% Acetic Acid | Ensures good penetration of the solvent into the solid matrix. |

| Accelerated Solvent Extraction (ASE) | Methanol/2% Trichloroacetic Acid | Automated and efficient for solid samples. nih.gov | |

| Water | Liquid-Liquid Extraction (LLE) | n-Hexane | pH adjustment may be necessary to ensure the compound is in its most extractable form. |

| Solid-Phase Extraction (SPE) | C18 or similar reversed-phase sorbent | Allows for concentration of the analyte from large volumes of water. | |

| Wood | Soxhlet Extraction | Toluene/Sulfuric Acid | A classic and exhaustive extraction method suitable for complex solid matrices. |

Matrix Effects and Interference Mitigation

Matrix effects are a significant challenge in trace analysis, representing the alteration of the analytical signal due to co-extracted compounds from the sample matrix. bohrium.com These effects can lead to either signal suppression or enhancement, compromising the accuracy and precision of quantification. nih.govbohrium.com In the GC-MS analysis of compounds like this compound, matrix components can accumulate in the injector and column, affecting analyte transfer and detection. bohrium.combohrium.com

Several strategies can be employed to mitigate matrix effects:

Sample Clean-up: After initial extraction, a clean-up step is often necessary to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), where a sorbent is used to retain either the interferences or the analyte.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. bohrium.com This helps to compensate for the signal suppression or enhancement caused by the matrix.

Use of Internal Standards: The addition of a known amount of a compound that is chemically similar to the analyte (an internal standard) can help to correct for both matrix effects and variations in sample preparation. For chlorinated compounds, isotopically labeled analogues are often the ideal choice. psu.edu

Instrumental Approaches: Modifying chromatographic conditions or using more selective detection methods, such as tandem mass spectrometry (MS/MS), can help to separate the analyte from interfering peaks. cpachem.com

The following table illustrates common matrix interferences and mitigation strategies.

| Type of Interference | Source | Mitigation Strategy |

| Signal Suppression | Co-eluting matrix components competing for ionization in the MS source. | Improved chromatographic separation, use of matrix-matched standards, MS/MS detection. nih.govbohrium.com |

| Signal Enhancement | Matrix components coating active sites in the GC system, preventing analyte adsorption and increasing its transfer to the detector. bohrium.com | Use of analyte protectants, regular maintenance of the GC inlet, matrix-matched calibration. bohrium.com |

| Isobaric Interference | Compounds with the same nominal mass as the analyte. | High-resolution mass spectrometry (HRMS) to differentiate based on exact mass, or MS/MS by monitoring specific fragment ions. |

Derivatization Strategies for Enhanced Detectability

While this compound is an ester and generally more amenable to GC analysis than its parent phenol (B47542), derivatization strategies are crucial in the broader context of analyzing pentachlorophenol. The analysis of PCP itself often requires derivatization to improve its volatility and chromatographic behavior. psu.eduwho.int A common method is acetylation to form pentachlorophenyl acetate, a compound structurally and analytically similar to this compound. psu.edunih.gov

This derivatization is typically achieved by reacting the sample extract with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.gov Other derivatizing agents used for phenols include silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide). psu.edu

For this compound itself, derivatization would not typically be necessary for enhancing volatility. However, derivatization could potentially be employed to introduce a specific functional group that allows for more sensitive detection by a particular detector, though this is less common given the high sensitivity of modern mass spectrometers.

Development of Reference Materials and Certified Standards

The availability of high-purity reference materials and certified reference materials (CRMs) is essential for the accurate quantification of this compound. cpachem.comaccustandard.com These standards are used for instrument calibration, method validation, and quality control.

A reference material (RM) is a material that has one or more sufficiently homogeneous and stable property values for its intended use in a measurement process. A certified reference material (CRM) is an RM that is accompanied by documentation issued by an authoritative body and provides one or more specified property values with associated uncertainties and traceabilities. cpachem.com

The development of a CRM for this compound would involve several key steps:

Synthesis and Purification: High-purity synthesis of the compound, followed by purification to remove any residual starting materials or by-products. The synthesis of similar esters often involves reacting the corresponding acid chloride with an alcohol or the sodium salt of the phenol with an alkyl halide. google.com

Characterization: Comprehensive characterization to confirm the identity and purity of the material. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Homogeneity and Stability Studies: Ensuring that the prepared material is homogeneous throughout the batch and remains stable under specified storage and transport conditions. google.com

Value Assignment: Assigning a certified value for the purity of the material, along with a statement of uncertainty. This is often done through inter-laboratory comparisons or by using multiple independent analytical methods. google.com

Currently, while CRMs for pentachlorophenol are commercially available from various suppliers, specific CRMs for this compound are not as common. lgcstandards.comaccustandard.com Laboratories may need to rely on custom synthesis or well-characterized in-house standards for quantitative analysis.

Q & A

Q. What are the recommended synthetic routes for Pentachlorophenyl methoxyacetate, and what reaction parameters are critical for yield optimization?

Methodological Answer: Synthesis typically involves esterification of pentachlorophenol with methoxyacetyl chloride under anhydrous conditions. Key parameters include:

- Catalyst selection : Use 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.

- Temperature control : Maintain 60–80°C to prevent side reactions like hydrolysis.

- Solvent choice : Anhydrous dichloromethane or toluene ensures stability of reactive intermediates. Post-synthesis, validate purity via thin-layer chromatography (TLC) and recrystallization in ethyl acetate .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

- NMR spectroscopy : Use and NMR to identify ester carbonyl ( ppm) and methoxy groups ( ppm).

- FT-IR spectroscopy : Confirm C=O (1740–1720 cm) and C-O-C (1250–1050 cm) stretches.

- Mass spectrometry (MS) : Look for molecular ion peaks at m/z 377.26 (calculated molecular weight) and fragmentation patterns consistent with pentachlorophenyl derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste management : Segregate halogenated waste in sealed containers for incineration.

- Exposure mitigation : Follow OSHA guidelines for chlorophenol derivatives, including respiratory protection during aerosol-generating steps .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and toxicity testing of this compound?

Methodological Answer:

- Variable selection : Use a factorial design to test factors like catalyst concentration, temperature, and solvent polarity.

- Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts.

- Toxicology integration : Apply the same design to evaluate dose-response relationships across exposure routes (oral, dermal) .

Q. What strategies resolve contradictions between in vitro and in vivo toxicological data for this compound?

Methodological Answer:

- Physiologically based pharmacokinetic (PBPK) modeling : Adjust for interspecies metabolic differences (e.g., cytochrome P450 activity).

- In vitro-in vivo extrapolation (IVIVE) : Normalize data using hepatic clearance rates and protein-binding coefficients.

- Mechanistic alignment : Cross-reference findings with toxicological profiles of structurally similar compounds (e.g., pentachlorophenol esters) to identify shared pathways .

Q. How can computational chemistry predict the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- QSAR modeling : Estimate biodegradation half-lives using descriptors like log and molecular polarizability.

- Molecular docking : Simulate interactions with detoxification enzymes (e.g., glutathione S-transferases) to predict metabolic fate.

- Validation : Compare predictions with experimental data from analogous compounds (e.g., pentachlorophenyl laurate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.